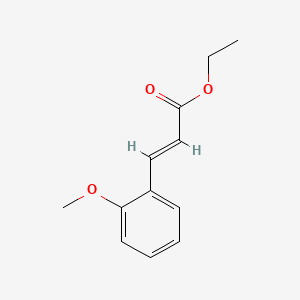

Ethyl (E)-o-methoxycinnamate

Übersicht

Beschreibung

Ethyl (E)-o-methoxycinnamate, also known as Ethyl p-methoxycinnamate, is a compound that has been identified as a major natural ester in the rhizome of Kaempferia galanga (kencur) and is known for various pharmacological activities . It is also prepared by solvent crystallization from the essential oil obtained from Kaempferia galanga L by steam distillation .

Synthesis Analysis

The synthesis of Ethyl 4-hydroxy-3-methoxycinnamate, a related compound, has been achieved through a catalytic pathway utilizing a cation exchange resin under microwave irradiation. The optimal conditions for this reaction were determined, and the catalyst was found to be recyclable . Additionally, Ethyl p-methoxycinnamate has been synthesized via microwave-assisted direct amidation with diethanolamine, a process that does not require coupling reagents or catalysts .

Molecular Structure Analysis

The molecular structure of Ethylhexyl 4-methoxycinnamate (EHMC), a closely related UV filter, has been studied using density functional theory (DFT). The (E) isomer of EHMC was found to be more stable than the (Z) isomer by about 20 kJ mol^-1 in both gas and aqueous phases. The charge delocalization within the molecule was analyzed using natural charges and Wiberg bond indexes .

Chemical Reactions Analysis

The photodegradation of EHMC in the presence of reactive oxygen and chlorine species has been investigated, revealing the formation of chloro-substituted 4-methoxycinnamic acid (4-MCA), 4-methoxybenzaldehyde (4-MBA), and 4-methoxyphenol (4-MP). The reactions of these compounds with Cl2 and HOCl were found to be thermodynamically favorable .

Physical and Chemical Properties Analysis

The antimicrobial activity of Ethyl-p-methoxycinnamate has been measured, showing good antibacterial activity against several strains, with varying minimum inhibitory concentrations (MIC) depending on the organism . The dermatotoxicokinetics of EHMC, including its isomerization from (E) to (Z) in sunlight, has been studied in vivo, revealing that the difference in dermatotoxicokinetic parameters between the two isomers was not statistically significant .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Anti-angiogenic Effects

Ethyl (E)-o-methoxycinnamate, isolated from Kaempferia galanga, has shown promising anti-inflammatory and anti-angiogenic effects. It inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and blocks endothelial functions crucial for angiogenesis. This compound's ability to inhibit granuloma tissue formation and significantly prolong tail flick time in rats demonstrates its potential as a therapeutic agent for treating inflammatory and angiogenesis-related diseases (Umar et al., 2014).

Structural Activity Relationship and Anti-inflammatory Activity

Further research into Ethyl (E)-o-methoxycinnamate's structure-activity relationship reveals that its ester and methoxy functional groups play a significant role in its anti-inflammatory activity. This insight comes from studies on the compound isolated from the rhizome of Kaempferia galanga, indicating the potential for structural modification to enhance its anti-inflammatory properties (Komala et al., 2018).

Environmental Impact Assessment

Research on the (E) and (Z) isomers of 2-ethylhexyl 4-methoxycinnamate, a related compound, highlights concerns about its accumulation in nature due to extensive use as a UVB blocking agent. Studies focus on its vapor pressure, enthalpies of vaporization, and octanol-air partition coefficient, which are crucial parameters for assessing its environmental impact (Pegoraro et al., 2015).

Dermatotoxicokinetics of UV Filter Isomers

Investigations into the dermatotoxicokinetics of ethylhexyl methoxycinnamate (EHMC), a UV filter, reveal the effects of its cis-trans isomerization on skin exposure. This study underscores the importance of understanding the toxicokinetics of both isomers to refine human risk assessments related to dermal exposure to EHMC and its products (Sharma et al., 2017).

Photodynamic Role in Sunscreen

Ethyl ferulate, a derivative of ethyl (E)-o-methoxycinnamate, is used in sunscreens for its UV-absorbing properties. Time-resolved studies have shown that ethyl ferulate undergoes efficient non-radiative decay, mediated by trans-cis isomerization, which contributes to its effectiveness as a sunscreening agent (Horbury et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl (E)-3-(2-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-15-12(13)9-8-10-6-4-5-7-11(10)14-2/h4-9H,3H2,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATAFSLBAINHGTN-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201264009 | |

| Record name | Ethyl (2E)-3-(2-methoxyphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201264009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (E)-o-methoxycinnamate | |

CAS RN |

24393-54-2, 33877-05-3 | |

| Record name | Ethyl (2E)-3-(2-methoxyphenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24393-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (E)-o-methoxycinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024393542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl o-methoxycinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033877053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (2E)-3-(2-methoxyphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201264009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl o-methoxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl (E)-o-methoxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid](/img/structure/B1336786.png)

![methyl (2R)-5-[[(2S)-1-methoxy-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxo-2-[(2,2,2-trifluoroacetyl)amino]pentanoate](/img/structure/B1336789.png)

![(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid](/img/structure/B1336819.png)

![(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanedioic Acid](/img/structure/B1336826.png)